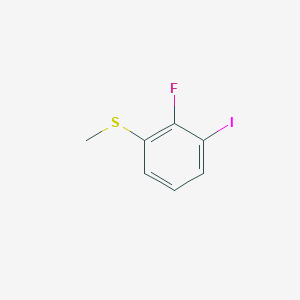

(2-Fluoro-3-iodophenyl)(methyl)sulfane

CAS No.:

Cat. No.: VC18795120

Molecular Formula: C7H6FIS

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6FIS |

|---|---|

| Molecular Weight | 268.09 g/mol |

| IUPAC Name | 2-fluoro-1-iodo-3-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C7H6FIS/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |

| Standard InChI Key | HVMHGQAHSXXPOL-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C(=CC=C1)I)F |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The IUPAC name of (2-Fluoro-3-iodophenyl)(methyl)sulfane is 2-fluoro-1-iodo-3-methylsulfanylbenzene. Its canonical SMILES representation, CSC1=C(C(=CC=C1)I)F, highlights the spatial arrangement of substituents on the aromatic ring. The fluorine atom occupies the ortho position relative to the methylsulfanyl group, while iodine is meta to fluorine. This substitution pattern introduces significant electronic effects, including electron-withdrawing characteristics from the halogens and electron-donating properties from the sulfur group.

Key molecular identifiers include:

-

InChI:

InChI=1S/C7H6FIS/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 -

InChIKey:

HVMHGQAHSXXPOL-UHFFFAOYSA-N

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆FIS |

| Molecular Weight | 268.09 g/mol |

| Purity | Research grade (≥95%) |

| Physical Form | Solid |

The compound’s reactivity is influenced by the strong electron-withdrawing effects of iodine and fluorine, which polarize the aromatic ring and enhance electrophilic substitution at specific positions .

Synthesis Pathways and Optimization

Reaction Conditions and Scalability

Key parameters for optimization include:

-

Solvent: Methanol or acetonitrile for solubility and reaction efficiency .

-

Temperature: Room temperature to mild heating (25–40°C).

-

Catalysts/Oxidants: DIB for sulfide oxidation and NIS/I₂ for iodination .

Multigram-scale synthesis (e.g., 25 mmol) has been demonstrated for analogous compounds, achieving yields of 74–75% .

Chemical Reactivity and Functional Transformations

Halogen-Based Reactivity

The iodine atom in (2-Fluoro-3-iodophenyl)(methyl)sulfane participates in Ullmann-type couplings and Sonogashira reactions, enabling aryl–aryl or aryl–alkyne bond formation . Fluorine’s electronegativity directs regioselectivity in electrophilic substitutions, favoring meta and para positions relative to the methylsulfanyl group.

Sulfur-Centered Reactions

The methylsulfanyl group (-SMe) undergoes:

-

Oxidation: Conversion to sulfoxide (-SO-Me) or sulfone (-SO₂-Me) using peroxides or oxone.

-

Alkylation/Protonation: Deprotonation with strong bases (e.g., LDA) to form nucleophilic sulfide intermediates .

Cross-Coupling Applications

In palladium-catalyzed reactions, the iodine substituent serves as a leaving group, facilitating Suzuki–Miyaura couplings with boronic acids . For example:

Applications in Pharmaceutical and Materials Chemistry

Drug Discovery Intermediates

The compound’s halogenated structure aligns with motifs prevalent in kinase inhibitors and antimicrobial agents. For instance, fluorine enhances metabolic stability, while iodine allows late-stage diversification via cross-coupling .

Organocatalysis and Ligand Design

Sulfur-containing aromatics are pivotal in designing ligands for transition-metal catalysts. The methylsulfanyl group can coordinate to metals like palladium or copper, modulating catalytic activity in cross-coupling reactions .

Comparison with Structural Analogues

(6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane

This analogue (C₇H₅BrFIS) replaces hydrogen with bromine at the 6-position, increasing molecular weight to 346.99 g/mol . The bromine atom introduces additional steric bulk and alters electronic properties, potentially enhancing reactivity in nucleophilic aromatic substitutions .

| Property | (2-Fluoro-3-iodophenyl)(methyl)sulfane | (6-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane |

|---|---|---|

| Molecular Formula | C₇H₆FIS | C₇H₅BrFIS |

| Molecular Weight | 268.09 g/mol | 346.99 g/mol |

| Halogen Substituents | F, I | F, I, Br |

| Purity | ≥95% | ≥95% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume